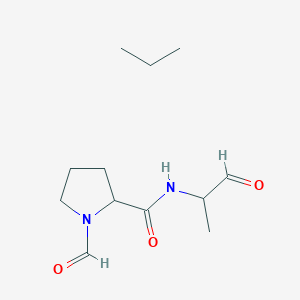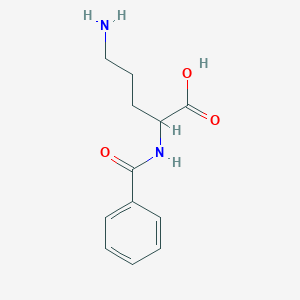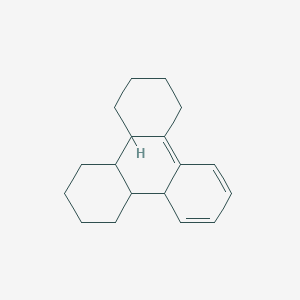
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its unique structure, which consists of three fused benzene rings that are partially hydrogenated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene typically involves the hydrogenation of triphenylene. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{18}\text{H}{12} + 6\text{H}2 \rightarrow \text{C}{18}\text{H}_{24} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous hydrogenation of triphenylene using a fixed-bed reactor. The reactor is packed with a hydrogenation catalyst, and the reaction is carried out at elevated temperatures and pressures to achieve high conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of advanced materials such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signal transduction pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthracene: Similar structure but with different hydrogenation levels.
Chrysene: Four fused benzene rings, making it more complex.
Uniqueness
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic compounds like phenanthrene and anthracene. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H24 |
|---|---|
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
1,2,3,4,4a,4b,5,6,7,8,8a,8b-dodecahydrotriphenylene |
InChI |
InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8,13,15,17-18H,3-6,9-12H2 |
InChI-Schlüssel |
OQSNGGIKIXDODT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3CCCCC3=C4C2C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


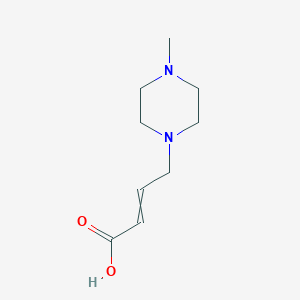
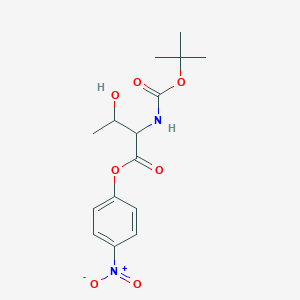
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)

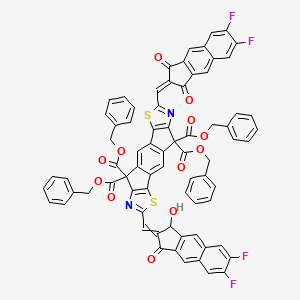

![1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392226.png)
![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
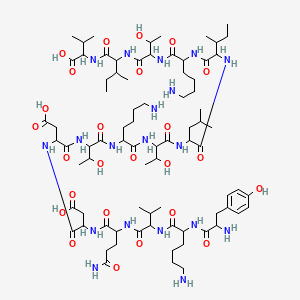
![2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13392245.png)
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-vinyl]-pyridine](/img/structure/B13392251.png)
